molecular formula C15H14N2O B1425602 2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile CAS No. 1275714-59-4

2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile

Cat. No.: B1425602
CAS No.: 1275714-59-4
M. Wt: 238.28 g/mol
InChI Key: SHVKWXJRQFZITL-UHFFFAOYSA-N
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Description

2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile is an organic compound with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . It is characterized by the presence of a benzonitrile group and a methoxymethyl-substituted phenylamino group. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

The synthesis of 2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile typically involves the reaction of 2-aminobenzonitrile with 2-(methoxymethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution . The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Chemical Reactions Analysis

2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .

Comparison with Similar Compounds

2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-(methoxymethyl)anilino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-18-11-13-7-3-5-9-15(13)17-14-8-4-2-6-12(14)10-16/h2-9,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVKWXJRQFZITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1NC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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